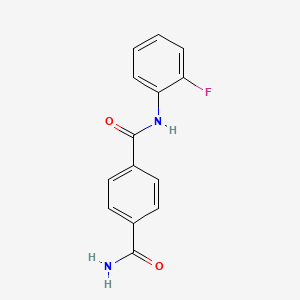

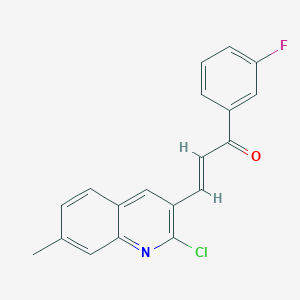

![molecular formula C14H15N3O3S B2762041 3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795481-72-9](/img/structure/B2762041.png)

3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and significant pharmacological potential .

Wirkmechanismus

Target of Action

The primary target of 3-(1-Isonicotinoylpiperidin-4-yl)thiazolidine-2,4-dione is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase involved in cellular signal transduction . It has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .

Mode of Action

The compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition can improve insulin resistance, leading to a more potent anti-diabetic effect . The compound is also designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .

Biochemical Pathways

The compound affects the insulin signaling pathway by inhibiting PTP1B . This inhibition can lead to improved insulin sensitivity and glucose tolerance, and reduced blood glucose levels . Moreover, the thiazolidinedione moiety of the compound is intended to prevent biofilm formation, adding anti-pathogenicity .

Pharmacokinetics

They are often well-absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner . These properties can impact the bioavailability of the compound, potentially enhancing its therapeutic effects .

Result of Action

The inhibition of PTP1B by the compound can lead to improved insulin resistance, reduced blood glucose levels, and improved glucose tolerance and lipid metabolism in diabetic mice . The compound also shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-(1-Isonicotinoylpiperidin-4-yl)thiazolidine-2,4-dione are not fully understood due to the lack of specific studies on this compound. It can be inferred from the properties of thiazolidinediones, a class of compounds to which it belongs. Thiazolidinediones act by activating peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . The endogenous ligands for these receptors are free fatty acids and eicosanoids .

Cellular Effects

. As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Molecular Mechanism

. When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with isonicotinoylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiazolidine-2,4-dione, followed by nucleophilic substitution with isonicotinoylpiperidine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidine-2,4-dione: The parent compound, known for its hypoglycemic activity.

Rosiglitazone and Pioglitazone: Thiazolidinedione derivatives used as antidiabetic drugs.

Sulfoxides and Sulfones: Oxidized derivatives with different biological activities.

Uniqueness

3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-12-9-21-14(20)17(12)11-3-7-16(8-4-11)13(19)10-1-5-15-6-2-10/h1-2,5-6,11H,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBMQPBHMZLGHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[benzyl(methyl)amino]-3-methyl-7-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2761964.png)

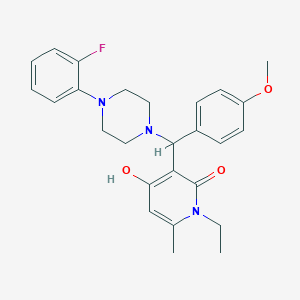

![N-(4-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2761968.png)

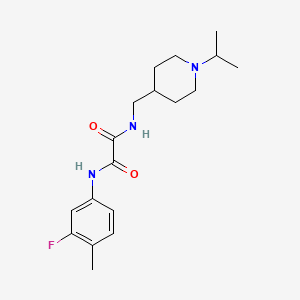

![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761969.png)

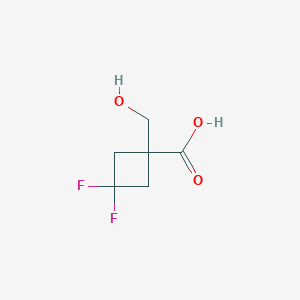

![tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B2761971.png)

![5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido](/img/structure/B2761975.png)

![3-{[(2-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2761977.png)